N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide
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Overview
Description
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring fused with a pyrimidine ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide typically involves a multistep process. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole and pyrimidine rings, such as:
- 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-4-phenylbutanamide is unique due to its specific structural features and the combination of functional groups
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H17N5O2/c23-15(9-4-8-13-6-2-1-3-7-13)20-14-12-18-17(21-16(14)24)22-11-5-10-19-22/h1-3,5-7,10-12H,4,8-9H2,(H,20,23)(H,18,21,24) |
InChI Key |
KSXHZZIRPFLQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origin of Product |
United States |
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